molecular formula C7H10N2O2S B154322 4-Amino-N-methylbenzenesulfonamide CAS No. 1709-52-0

4-Amino-N-methylbenzenesulfonamide

Cat. No. B154322
CAS RN: 1709-52-0
M. Wt: 186.23 g/mol
InChI Key: OISQSDKFWKJEBA-UHFFFAOYSA-N
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Description

4-Amino-N-methylbenzenesulfonamide is a derivative of sulfonamide, a group of compounds widely recognized for their medicinal properties, particularly as anticonvulsants and carbonic anhydrase inhibitors. The core structure of these compounds consists of an aromatic benzene ring substituted with an amino group and a sulfonamide group, which can be further modified to enhance their biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 4-Amino-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by iridium-catalyzed hydrogen autotransfer, demonstrating the potential for selective recognition of different amino groups in complex molecules . Additionally, N-benzyl-4-methylbenzenesulfonamides can be synthesized via a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. This method has been successfully applied to the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide .

Molecular Structure Analysis

The molecular structure and intermolecular interactions of sulfonamide derivatives can be studied using various spectroscopic techniques and crystallography. For instance, the molecular geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods, revealing good agreement between the two . Similarly, the structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was characterized by single-crystal X-ray diffraction, providing detailed insights into its crystal packing and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including alkylation and arylation, without compromising the integrity of the sulfonamide group. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under specific conditions, making them useful as amine protecting/activating groups. These compounds can also withstand functionalization reactions typically applied to nitroarenes . Furthermore, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N,N-disubstituted sulfonamides, demonstrating their versatility as protecting groups for the synthesis of secondary amines and diamines .

Physical and Chemical Properties Analysis

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide have been extensively studied in various solvent systems. The solubility was found to be highest in pure methanol and lowest in chloroform, with temperature having a positive effect on solubility across all tested solvents. Thermodynamic models were employed to correlate the experimental data, and the mixing thermodynamic properties were calculated, providing valuable information for the compound's use in different solvent environments .

Scientific Research Applications

Anti-inflammatory Applications

4-Amino-N-methylbenzenesulfonamide and its derivatives have been studied for their potential as anti-inflammatory agents. Research conducted by Mahdi (2008) and Mahdi (2017) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide, including 4-amino-N-methylbenzenesulfonamide, bound to mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). These compounds, particularly the 4-amino-N-methylbenzenesulfonamide derivative, showed significant reduction in paw edema in rats, indicating promising anti-inflammatory activity (Mahdi, 2008) (Mahdi, 2017).

Spectroscopic and Structural Analysis

Studies have also been conducted on the molecular structure and spectroscopic analysis of compounds related to 4-Amino-N-methylbenzenesulfonamide. For instance, Alaşalvar et al. (2018) investigated the structural geometry, vibrational wavenumbers, and other spectroscopic properties of a related molecule, providing insights into its electronic structure and intermolecular interactions (Alaşalvar et al., 2018).

Antimicrobial and Anticancer Properties

Research has also been conducted on the antimicrobial and anticancer properties of 4-Amino-N-methylbenzenesulfonamide derivatives. Studies by Abbasi et al. (2017) and González-Álvarez et al. (2013) have explored the potential of these derivatives as therapeutic agents for inflammatory ailments and their effects on DNA binding and cleavage, indicating possible uses in cancer treatment (Abbasi et al., 2017) (González-Álvarez et al., 2013).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of 4-Amino-N-methylbenzenesulfonamide and its derivatives. For example, Stenfors and Ngassa (2020) described the synthesis and crystallographic characterization of related compounds, offering valuable information for the development of novel synthetic routes and applications (Stenfors & Ngassa, 2020).

Safety And Hazards

The safety information for 4-Amino-N-methylbenzenesulfonamide indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . It has a GHS07 signal word warning, with hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-amino-N-methylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQSDKFWKJEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID30168965
Record name N'-Methylsulfanilamide
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Molecular Weight

186.23 g/mol
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Product Name

4-Amino-N-methylbenzenesulfonamide

CAS RN

1709-52-0
Record name 4-Amino-N-methylbenzenesulfonamide
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Record name 4-amino-N-methylbenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

Methylamine (3 ml of a 33% solution in ethanol) and then triethylamine (0.159 ml, 1.1 mmol) was added to sulphanilyl fluoride (200 mg, 1.1 mmol), and the mixture heated at 80° C. for 6 hours then at ambient temperature for 18 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give the title compound (160 mg, 76%). NMR: 2.30 (s, 3H), 5.85 (s, 2H), 6.60 (d, 2H), 7.39 (d, 2H); m/z: 187 [MH]+.
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Synthesis routes and methods II

Procedure details

To a solution of N-methyl-4-nitrobenzenesulfonamide (Step 5) (4.8 g, 22.2 mmol) in methanol (100 ml) in a Parr bottle was added Raney-nickel in methanol. The reaction mixture was flushed with nitrogen and hydrogen several times and maintained under hydrogen at delivery pressure of 5 psi. After stirring at 25° C. for approximately 20 hr, the reaction was vented and purged with nitrogen. The contents of the reaction were filtered and concentrated to remove the solvent. The 4-[(N-methylamino)sulfonyl]aniline obtained as a white solid (4.1 g, 100%) was used in the next step without further purification: mp (DSC) 138° C. Anal Calc'd. for C7H10N2O2S 0.25 H2O: C, 44.08; H, 5.55; N, 14.69. Found: C, 43.83; H, 5.39; N, 14.81.
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Synthesis routes and methods III

Procedure details

To a solution of the crude 4-nitrobenzenesulfonyl methylamide prepared above in 45 mL of ethanol, was added a 1 mL slurry of Raney Nickel. Hydrazine monohydrate (18 mmol) was added slowly in several portions. A change in the solution colour from yellow to colourless indicated the reaction was complete. The mixture was stirred for an additional 1 hr. The solids were removed by filtration and the solvent was evaporated. The resulting crude material was purified by flash column chromatography eluting with CH2Cl2:MeOH=10:1 to yield 2.09 g (90% for two steps) of the title compound as a pale orange powder.
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4-nitrobenzenesulfonyl methylamide
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-N-methylbenzenesulfonamide
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Reactant of Route 6
4-Amino-N-methylbenzenesulfonamide

Citations

For This Compound
27
Citations
MF Mahdi - Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683 …, 2008 - iasj.net
… Moreover, the 4amino-N-methylbenzenesulfonamide derivative (compound 10) exhibited comparable antiinflammatory activity to diclofenac (3mg/Kg) at times 180-300 minute with the …
Number of citations: 5 www.iasj.net
MF Mahdi, AR Wars, S Fingan - Iraqi Journal of Pharmacy, 2008 - iphr.mosuljournals.com
Objective: Synthesized of amino derivatives [4-aminobenzenesulfonamide, 4-amino-N-methylbenzenesulfonamide, or N-(4-aminophenylsulfonyl) acetamide] bound to carboxyl group of …
Number of citations: 2 iphr.mosuljournals.com
J Ji, C Shi, L Xu, K Zhang, YS Zhang, C Li… - … : Water Research & …, 2022 - pubs.rsc.org
… 4-Amino-n-methylbenzenesulfonamide, a ring opening product of pyridine with molecular weight (MW) of 186, was found by mass spectrometry. Moreover, according to the HOMO …
Number of citations: 2 pubs.rsc.org
K Kokoszka, J Wilk, E Felis, S Bajkacz - Chemosphere, 2021 - Elsevier
… Based on these data, we conclude that 4-amino-N-methylbenzenesulfonamide is present in the analyzed water samples. The literature reports that TP187 may be a product of the …
Number of citations: 30 www.sciencedirect.com
D Boschi, P Tosco, N Chandra, S Chaurasia… - European Journal of …, 2013 - Elsevier
… A mixture of n-butylsulfonylpyrimidine 10 and 4-amino-N-methylbenzenesulfonamide 11 dissolved in 2,2,2-trifluoroethanol (TFE) was treated with trifluoroacetic acid (TFA) to afford 12. …
Number of citations: 17 www.sciencedirect.com
PS Dragovich, BP Fauber, LB Corson, CZ Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 6 was prepared in an analogous manner with the required 4-amino-N-methylbenzenesulfonamide being synthesized as described in the literature. …
Number of citations: 90 www.sciencedirect.com
GB Wang, LF Wang, CZ Li, J Sun, GM Zhou… - Research on Chemical …, 2012 - Springer
Thionyl chloride efficiently and selectively promoted the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, under anhydrous conditions, without effecting the ester group, …
Number of citations: 44 link.springer.com
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
Lead optimization of a high‐throughput screening hit led to the rapid identification of aminopyrimidine ZK 304709, a multitargeted CDK and VEGF‐R inhibitor that displayed a promising …
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com
J Xiang, Y Wang, W Wang, J Yu, L Zheng, Y Hong… - Bioorganic …, 2023 - Elsevier
… After successive substitution of 12 with 4-amino-N-methylbenzenesulfonamide and 3-(4-methylpiperazin-1-yl)aniline, nitro reduction and HCOCO 2 Et cyclization yielded compound 16 […
Number of citations: 1 www.sciencedirect.com

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